4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline typically involves the diazotization of 4-methylbenzenamine followed by coupling with N-phenylbenzenamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: Reduction of the azo group can produce corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of pigments and as a stabilizer in certain materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing its structure upon exposure to light, which can affect its binding to various molecular targets. This property is particularly useful in the design of photoresponsive materials .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
Uniqueness
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo photoisomerization makes it particularly valuable in the development of light-responsive materials, setting it apart from other similar azo compounds .
Properties
CAS No. |
61413-76-1 |
---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)diazenyl]-N-phenylaniline |
InChI |
InChI=1S/C19H17N3/c1-15-7-9-18(10-8-15)21-22-19-13-11-17(12-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3 |
InChI Key |
GZMRBDZCNOPDSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Pictograms |
Irritant |
Origin of Product |
United States |
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